3-Ethoxy-beta-carboline

Vue d'ensemble

Description

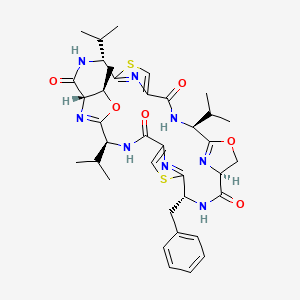

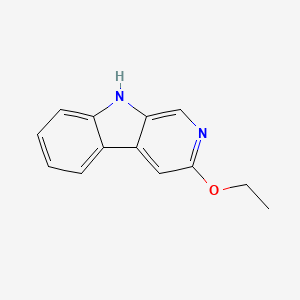

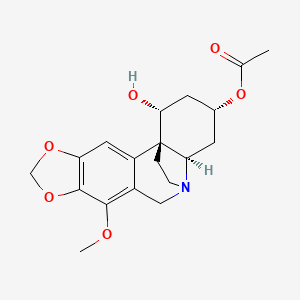

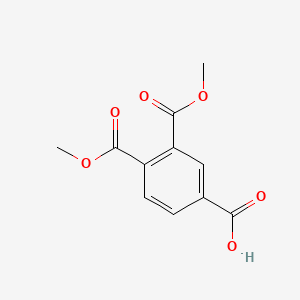

3-Ethoxy-beta-carboline is a chemical compound with the molecular formula C13H12N2O . It is considered a high-affinity benzodiazepine receptor ligand with partial inverse agonist properties .

Synthesis Analysis

The synthesis of β-carbolines, including 3-Ethoxy-beta-carboline, often relies on multistep sequences and heavily depends on the type of substitution required in the core of the desired β-carboline target . One method involves the microwave-assisted electrocyclic cyclization of heterotrienic aci (alkylideneazinic acid) forms of 3-nitrovinylindoles .Molecular Structure Analysis

The β-carboline motif is common in drug discovery and among numerous biologically active natural products . It is determined by its tricyclic, pyridine-fused indole framework .Chemical Reactions Analysis

β-Carbolines are synthesized through various reactions, including the Ru-catalyzed photoredox synthesis of 1-acyl-β-carbolines from tryptamines and terminal alkynes, Pd-catalyzed Buchwald–Hartwig arylation of 2-chloroaniline with 3-bromopyridine followed by the intramolecular Heck reaction .Applications De Recherche Scientifique

1. Synthesis and Pharmacological Properties

- Synthesis and Optical Properties : Research on 4-Ethoxycarbonyl(cyano)-β-carbolines, closely related to 3-Ethoxy-beta-carboline, has shown their synthesis through thermolysis of azidopyridines. These compounds exhibit notable optical and hypoglycemic properties (Proshchenkova et al., 2021).

2. Interaction with Receptors

- Binding to Benzodiazepine Receptor : Beta-carbolines, including derivatives like 3-Ethoxy-beta-carboline, have been studied for their high-affinity interaction with the benzodiazepine binding site of the GABAA receptor. Structural analysis of these compounds provides insights into their interaction mechanism (Ferretti, Gilli, & Borea, 2004).

3. Antitumor Activities

- Design and Synthesis of Antitumor Derivatives : Research into beta-carboline alkaloids, structurally similar to 3-Ethoxy-beta-carboline, has led to the design and synthesis of various derivatives with potential antitumor activities. These compounds have demonstrated significant cytotoxic activities against human tumor cell lines (Cao et al., 2005).

4. Radical Scavenging and Antioxidant Activity

- Hydroxyl Radical Scavenging : Beta-carbolines, including similar compounds to 3-Ethoxy-beta-carboline, have been identified as effective hydroxyl radical scavengers. This property suggests a potential role in protecting against oxidative stress (Herraiz & Galisteo, 2015).

5. Role in Human Tissues

- Accumulation and Protective Role : Beta-carbolines accumulating in human tissues, akin to 3-Ethoxy-beta-carboline, are suggested to have a protective role against oxidative stress. This includes their antioxidative ability and potential benefits to human health (Pari et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-ethoxy-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-16-13-7-10-9-5-3-4-6-11(9)15-12(10)8-14-13/h3-8,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNPSIGQQWCKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919417 | |

| Record name | 3-Ethoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-beta-carboline | |

CAS RN |

91985-81-8 | |

| Record name | 3-Ethoxy-beta-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B1211192.png)

![3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester](/img/structure/B1211201.png)

![4-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1211202.png)